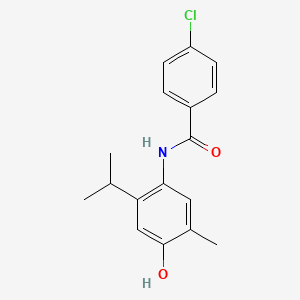
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide, also known as TPCA-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TPCA-1 has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of many cellular processes, including inflammation, immune response, and cell survival.
Wirkmechanismus
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide inhibits the activity of the NF-κB pathway by targeting the enzyme IKKβ, which is involved in the activation of NF-κB. By inhibiting IKKβ, this compound prevents the activation of NF-κB and downstream signaling pathways that promote inflammation, cell survival, and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the context in which it is used. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to reduced tumor growth and proliferation. Inflammatory diseases benefit from this compound treatment as it reduces inflammation and joint damage. Additionally, this compound has been shown to reduce the formation of atherosclerotic plaques, which can lead to cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide has several advantages for lab experiments, including its ability to inhibit the NF-κB pathway, which is involved in many cellular processes. However, this compound has limitations, including its potential toxicity and off-target effects. Additionally, this compound may have different effects depending on the cell type and context in which it is used, which can make it challenging to interpret results.
Zukünftige Richtungen
There are several future directions for N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide research, including its potential use in combination with other therapies, such as chemotherapy, to enhance their effectiveness. Additionally, this compound could be used to target specific cell types, such as cancer stem cells, to prevent tumor recurrence. Further studies are needed to fully understand the potential therapeutic applications of this compound and its limitations.
Synthesemethoden
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide can be synthesized using a multistep process that involves the reaction of 4-biphenylcarboxylic acid with a mixture of 1,3,5-trimethylpyrazole and thionyl chloride. The resulting product is then treated with ammonia and acetic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammatory diseases, such as rheumatoid arthritis, have also been shown to benefit from this compound treatment, as it reduces inflammation and joint damage. Additionally, this compound has been studied in the context of cardiovascular disease, as it has been shown to reduce the formation of atherosclerotic plaques.
Eigenschaften
IUPAC Name |
4-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-13-18(14(2)22(3)21-13)20-19(23)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIGURNZQUTMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5559005.png)

![3-(methoxymethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559019.png)
![1-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5559024.png)
![1-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)-2-methylpiperidine](/img/structure/B5559026.png)
![3-{2-[5-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-oxopiperidin-1-yl]ethyl}-1,3-oxazinan-2-one](/img/structure/B5559033.png)
![N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5559037.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5559043.png)


![1-(2,5-dimethyl-3-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5559071.png)
![2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5559074.png)
![N-benzyl-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5559076.png)